Glutapyrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glutapyron ist ein Derivat von 1,4-Dihydropyridin, einer Klasse von Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Es handelt sich um eine Aminosäure-haltige Verbindung, die vielversprechend in verschiedenen wissenschaftlichen und medizinischen Anwendungen eingesetzt werden kann, insbesondere im Zusammenhang mit Diabetes mellitus und oxidativem Stress.

Vorbereitungsmethoden

Die Synthese von Glutapyron umfasst mehrere Schritte. Ein gängiges Verfahren beginnt mit der Aktivierung eines Dihydropyridin-4-carbonsäurederivats unter Verwendung von Pentafluorphenol und Dicyclohexylcarbodiimid. Dieser aktive Ester wird dann mit Glutaminsäure gekuppelt, um N-Acyl-Glutaminsäure zu bilden. Alternativ kann die Säure als gemischtes Anhydrid mit Isobutylchlorformiat aktiviert und dann mit einem Silylester gekuppelt werden, der aus Glutaminsäure und Hexamethyldisilazan hergestellt wurde. Das Endprodukt erhält man durch Behandlung der Dicarbonsäure mit Natriumhydroxid, um das entsprechende Dinatriumsalz zu bilden .

Analyse Chemischer Reaktionen

Glutapyron unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Es kann zu AV-153 oxidiert werden, einer DNA-bindenden und genotoxischen Verbindung. Die Verbindung beteiligt sich auch an Reaktionen mit Hydroxylradikalen, Peroxynitrit und anderen reaktiven Sauerstoffspezies. Zu den in diesen Reaktionen verwendeten Reagenzien gehören Wasserstoffperoxid und Inhibitoren der Stickstoffoxidsynthase .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Biological Effects

Recent studies have elucidated the pharmacokinetic properties of glutapyrone, demonstrating its influence on gene expression related to oxidative stress and DNA repair mechanisms. In a study involving diabetic rats, this compound was shown to stimulate the production of inducible nitric oxide synthase (iNOS) mRNA in both kidneys and blood, with a pronounced effect observed in the kidneys of diabetic animals . The compound also increased the expression of genes involved in DNA repair, such as PARP-1, indicating its potential role in mitigating oxidative damage .

Neuroprotective Properties

This compound exhibits significant neuroprotective effects, particularly against neurotoxic agents. In vitro experiments have demonstrated that this compound can prevent mitochondrial dysfunction caused by neurotoxic compounds like 1-methyl-4-phenylpyridinium (MPP^+) and azidothymidine (AZT) . These studies suggest that this compound may be beneficial in treating conditions associated with oxidative stress and mitochondrial impairment.

Case Study: Neuroprotection Against AZT-Induced Toxicity

In an experimental model utilizing mice, this compound was administered alongside AZT. The results indicated that while this compound increased apoptotic markers in the brain tissue, it also reduced inflammatory markers in cardiac tissue . This dual action highlights the compound's complex role in neuroprotection and cardioprotection.

Implications for Oxidative Stress Management

This compound's ability to modulate oxidative stress responses is particularly relevant for conditions characterized by elevated oxidative damage. It has been shown to influence the balance of reduced to oxidized glutathione (GSH:GSSG), which is crucial for cellular health . The alteration in this ratio can serve as a biomarker for various diseases, including neurodegenerative disorders and metabolic syndromes.

Summary of Findings

The following table summarizes key findings regarding this compound's applications:

Wirkmechanismus

The mechanism of action of Glutapyrone involves its interaction with various molecular targets and pathways. It stimulates the production of inducible nitric oxide synthase mRNA in kidneys and blood, which plays a role in regulating oxidative stress. The compound also increases the expression of genes like poly(ADP-ribose) polymerase 1 and xanthine dehydrogenase, which are involved in DNA repair and free radical production .

Vergleich Mit ähnlichen Verbindungen

Glutapyron ist unter den 1,4-Dihydropyridin-Derivaten aufgrund seiner Aminosäure-haltigen Struktur und seiner Fähigkeit, DNA vor Schäden zu schützen, einzigartig. Zu ähnlichen Verbindungen gehören Metcarbaton und Styrylcarbaton, die ebenfalls antioxidative Eigenschaften aufweisen und auf ihre Auswirkungen auf Diabetes mellitus untersucht wurden. Die einzigartige Struktur und die spezifische Genexpressionsmodulation von Glutapyron unterscheiden es von diesen Verbindungen .

Biologische Aktivität

Glutapyrone, a compound belonging to the 1,4-dihydropyridine (DHP) family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including antioxidative properties, effects on cellular viability, and its role in mitochondrial function.

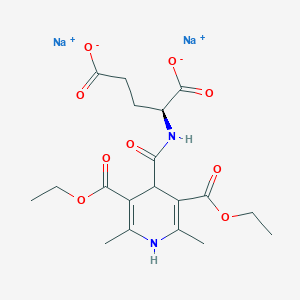

Chemical Structure and Properties

This compound is characterized by its unique structural features typical of DHPs, which contribute to its diverse biological effects. The presence of specific functional groups within its structure is crucial for its activity.

Antioxidative Activity

Research indicates that this compound exhibits significant antioxidative properties. In a study assessing various DHP derivatives, this compound was shown to modulate oxidative stress effectively. It was noted that the compound could enhance cellular viability under mild oxidative stress conditions, suggesting its potential as a protective agent against oxidative damage .

Table 1: Antioxidative Effects of this compound

| Concentration (µM) | Cellular Viability (p-value) | ROS Reduction |

|---|---|---|

| 1000 | <0.05 | Significant |

| 500 | <0.005 | Moderate |

| 250 | Not significant | Low |

Cellular Viability and Proliferation

This compound's impact on cellular viability has been extensively studied. It has been demonstrated to stimulate cell growth even under oxidative stress conditions. A notable study highlighted that this compound increased cell viability significantly when tested at concentrations of 250 µM and 500 µM, with corresponding p-values indicating statistical significance .

Case Study: Mitochondrial Protection

A pivotal case study investigated the effects of this compound on mitochondrial function in mice subjected to azidothymidine-induced neuro- and cardiotoxicity. The administration of this compound resulted in a reduction of inflammatory markers (NF-κBp65) and apoptotic markers (caspase-3) in cardiac tissue, showcasing its protective role against mitochondrial dysfunction caused by toxic agents .

Gene Expression Impact

Recent pharmacokinetic studies have revealed that this compound influences gene expression related to DNA repair and free radical production. Specifically, it increased the expression of the Parp 1 gene in renal tissues of both intact and diabetic rats, indicating a potential mechanism through which this compound exerts its protective effects against oxidative damage .

Table 2: Gene Expression Modulation by this compound

| Gene | Tissue Type | Effect on Expression |

|---|---|---|

| Parp 1 | Kidney (Intact) | Increased |

| Parp 1 | Kidney (Diabetic) | Increased |

| XDh | Blood (Intact) | Decreased |

Eigenschaften

CAS-Nummer |

125387-12-4 |

|---|---|

Molekularformel |

C19H24N2Na2O9 |

Molekulargewicht |

470.4 g/mol |

IUPAC-Name |

disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |

InChI |

InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |

InChI-Schlüssel |

PCVRFKNYANFYRA-IDMXKUIJSA-L |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |

Isomerische SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |

Kanonische SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |

Synonyme |

2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.